Cas no 5534-95-2 (Pentagastrin)

Pentagastrin 化学的及び物理的性質
名前と識別子
-
- Pentagastrin
- Boc-b-Ala-Trp-Met-Asp-Phe-NH2
- ICI-50123
- ay6608
- gastrodiagnost
- GRP
- lanineamide
- pentagastrine
- peptavlon
- petavlon
- petogasrin
- N-t-Boc-β-Ala-Trp-Met-Asp-Phe amide
- Alaninamide,N-carboxy-b-alanyl-L-tryptophyl-L-methionyl-L-aspartylphenyl-,N-tert-butyl ester, L- (7CI,8CI)
- L-Phenylalaninamide,N-[(1,1-dimethylethoxy)carbonyl]-b-alanyl-L-tryptophyl-L-methionyl-L-a-aspartyl-
- BOC-b-Ala-Try-Met-Asp-Phe(NH2)
- ICI 50123
- N-(a-Carbamoylphenethyl)-3-[2-[2-[3-(carboxyamino)propionamido]-3-indol-3-ylpropionamido]-4-(methylthio)butyramido]succinamicacid N-tert-butyl ester
- N-Carboxy-b-alanyl-L-tryptophyl-L-methionyl-L-aspartylphenyl-L-alaninamideN-tert-butyl ester
- N-t-Butyloxycarbonyl-b-alanyl-L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalanineamide
- NSC 367746
- t-Butoxycarbonyl-b-Ala-Trp-Met-Asp-Phe-NH2
- AY 6608
- N-t-Boc-beta-Ala-Trp-Met-Asp-Phe amide
- PENTAGASTRIN (MART.)
- V04CG04
- Pentagastrinum (INN-Latin)
- Boc-beta-ala-try-met-asp-phe(nh2)
- CHEBI:31974
- NSC-367746
- Pentagastrina
- PENTAGASTRIN [WHO-DD]
- Alaninamide, N-carboxy-beta-alanyl-L-tryptophyl-L-methionyl-L-aspartylphenyl-, N-tert-butylester, L-
- EINECS 226-889-7
- PENTAGASTRIN [USAN]
- UNII-EF0NX91490
- Tox21_113479_1
- PENTAGASTRIN [MI]
- L-PHENYLALANINAMIDE, N-((1,1-DIMETHYLETHOXY)CARBONYL)-.BETA.-ALANYL-L-TRYPTOPHYL-L-METHIONYL-L-.ALPHA.-ASPARTYL-
- Pentagastrina [INN-Spanish]
- N-(alpha-Carbamoylphenethyl)-3-(2-(2-(3-(carboxyamino)propionamido)-3-indol-3-ylpropionamido)-4-(methylthio)butyramido)succinamic acid N-tert-butyl ester
- DTXSID3048992
- CAS-5534-95-2
- PENTAGASTRIN [INN]
- Pentagastrinum
- N-t-Butyloxycarbonyl-beta-alanyl-L-tryptophyl-L-methion yl-L-aspartyl-L-phenylalanine amide
- NCGC00183362-02
- Pentagastrine (INN-French)
- PENTAGASTRIN [VANDF]
- PENTAGASTRIN [ORANGE BOOK]
- DTXCID9028918
- PENTAGASTRIN [JAN]
- Peptavlon (TN)
- Alaninamide, N-carboxy-beta-alanyl-L-tryptophyl-L-methionyl-L-aspartylphenyl-, N-tert-butyl ester, L-
- SCHEMBL26045
- N-Carboxy-beta-alanyl-L-tryptophyl-L-methionyl-L-aspartylphenyl-L-alaninamide N-tert-butyl ester
- 3-{2-[2-(3-tert-Butoxycarbonylamino-propionylamino)-3-(1H-indol-3-yl)-propionylamino]-4-methylsulfanyl-butyrylamino}-N-(1-carbamoyl-2-phenyl-ethyl)-succinamic acid
- BDBM50024321
- Q423586
- Gastrin Pentapeptide
- NS00043181
- (3S)-3-[(2S)-2-[(2S)-2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)-3-(1H-indol-3-yl)propanamido]-4-(methylsulfanyl)butanamido]-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}propanoic acid
- (10S,13S,16S)-10-((1H-indol-3-yl)methyl)-16-((S)-1-amino-1-oxo-3-phenylpropan-2-ylcarbamoyl)-2,2-dimethyl-13-(2-(methylthio)ethyl)-4,8,11,14-tetraoxo-3-oxa-5,9,12,15-tetraazaoctadecan-18-oic acid
- MFCD00076515
- EN300-19736421
- D01631
- Tox21_113479
- EF0NX91490
- (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid
- 5534-95-2
- Pentagastrine [INN-French]
- ICI 50,123
- PENTAGASTRIN [HSDB]
- EX-A7390
- MLS006009992
- HY-A0261
- CHEMBL1328
- AKOS030213248
- N-(ALPHA-CARBAMOYLPHENETHYL)-3-
- Pentagastrin [USAN:INN:BAN:JAN]
- N-CARBOXY-.BETA.-ALANYL-L-TRYPTOPHYL-L-METHIONYL-L-ASPARTYLPHENYL-L-ALANINAMIDE N-TERT-BUTYL ESTER
- Pentapeptide, Gastrin
- NCGC00183362-01
- SMR004701067
- DB00183
- Pentagastrina (INN-Spanish)
- AS-56396
- N-(N-(N-(N-(N-tert-Butoxycarbonyl-beta-alanyl)-L-tryptophanyl)-L-methionyl)-L-aspartyl)-L-phenylalaninamide
- NCGC00167300-01
- HSDB 3247
- AY-6608
- Pentagastrinum [INN-Latin]
- BRN 5472892
- Boc-beta-Ala-Trp-Met-Asp-Phe-NH2
- Pentagastrin (JAN/USAN/INN)
- CS-5667
- PENTAGASTRIN [MART.]
- L-Phenylalaninamide, N-((1,1-dimethylethoxy)carbonyl)-beta-alanyl-L-tryptophyl-L-methionyl-L-alpha-aspartyl-
- NEYNJQRKHLUJRU-DZUOILHNSA-N
- DA-76711
- BRD-K78789465-001-02-4
- BRD-K78789465-001-01-6
-
- MDL: MFCD00076515
- インチ: 1S/C37H49N7O9S/c1-20(38)31(47)29(24-19-39-25-15-11-10-14-23(24)25)30(44-36(52)53-37(3,4)5)35(51)42-26(16-17-54-6)33(49)43-27(18-28(45)46)34(50)40-21(2)32(48)41-22-12-8-7-9-13-22/h7-15,19-21,26-27,29-30,39H,16-18,38H2,1-6H3,(H,40,50)(H,41,48)(H,42,51)(H,43,49)(H,44,52)(H,45,46)/t20-,21-,26-,27-,29?,30-/m0/s1
- InChIKey: NEYNJQRKHLUJRU-UHFFFAOYSA-N
- ほほえんだ: O=C(N[C@@H](CCSC)C(N[C@@H](CC(O)=O)C(N[C@H](C(N)=O)CC1=CC=CC=C1)=O)=O)[C@@H](NC(CCNC(OC(C)(C)C)=O)=O)CC2=CNC3=C2C=CC=C3
計算された属性
- せいみつぶんしりょう: 767.33100
- どういたいしつりょう: 767.331
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 16
- 重原子数: 54
- 回転可能化学結合数: 27
- 複雑さ: 1280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 64
- 疎水性パラメータ計算基準値(XlogP): 2.2.
- トポロジー分子極性表面積: 251
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.3030
- ゆうかいてん: 229-230° (dec)
- ふってん: 1196.6°Cat760mmHg
- フラッシュポイント: 677.5°C
- 屈折率: 1.604
- PSA: 276.21000
- LogP: 4.17500
- ひせんこうど: D22 -28.8 ±0.5° (DMF)
- ようかいせい: それはほとんど水、エタノール、エーテル、ベンゼンに溶けず、クロロホルムに溶けず、ジメチルホルムアミドと希アンモニア水に可溶である。
Pentagastrin セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: R 61:生まれていない赤ちゃんにダメージを与える可能性があります。R 36/38:目と皮膚に刺激性がある。
- セキュリティの説明: S53-S45-S36/37/39-S22
- RTECS番号:AY2970000
-
危険物標識:
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R61; R36/38; R20/21
Pentagastrin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P20600-25mg |
Pentagastrin |
5534-95-2 | 25mg |
¥599.0 | 2021-09-08 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49794-25mg |
Pentagastrin (ICI-50123) |
5534-95-2 | 98% | 25mg |
¥1426.00 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P815488-25mg |
Pentagastrin |
5534-95-2 | ≥95%(HPLC) | 25mg |
¥1,179.00 | 2022-10-10 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | WP3955-25mg |
Pentagastrin |
5534-95-2 | ≥98% | 25mg |
¥920元 | 2023-09-15 | |
Chemenu | CM146853-100mg |
(10S,13S,16S)-10-((1H-indol-3-yl)methyl)-16-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)-2,2-dimethyl-13-(2-(methylthio)ethyl)-4,8,11,14-tetraoxo-3-oxa-5,9,12,15-tetraazaoctadecan-18-oic acid |
5534-95-2 | 98% | 100mg |
$288 | 2021-06-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026331-100mg |
Pentagastrin |
5534-95-2 | 95% | 100mg |
¥2689 | 2023-07-11 | |
ChemScence | CS-5667-25mg |
Pentagastrin |
5534-95-2 | 99.97% | 25mg |
$180.0 | 2022-04-27 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-ES498-25mg |
Pentagastrin |
5534-95-2 | ≥95%(HPLC) | 25mg |
¥1423.0 | 2024-07-20 | |
TargetMol Chemicals | T4579-5 mg |
Pentagastrin |
5534-95-2 | 99.49% | 5mg |
¥ 489 | 2023-07-10 | |
eNovation Chemicals LLC | D766030-25mg |
PENTAGASTRIN |
5534-95-2 | 95% | 25mg |
$280 | 2023-05-17 |
Pentagastrin 関連文献
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
Pentagastrinに関する追加情報
Comprehensive Overview of Pentagastrin (CAS No. 5534-95-2): Mechanism, Applications, and Research Insights
Pentagastrin (CAS No. 5534-95-2) is a synthetic gastrin analog widely recognized for its diagnostic and research applications in gastroenterology. Composed of five amino acids, this peptide mimics the C-terminal tetrapeptide of gastrin, a hormone that stimulates gastric acid secretion. Its pharmacological properties make it invaluable in clinical settings, particularly for evaluating gastric function and diagnosing conditions like hypochlorhydria or Zollinger-Ellison syndrome. Researchers also leverage its cholecystokinin-B (CCK-B) receptor affinity to study neuroendocrine pathways.
In recent years, Pentagastrin has gained attention due to its role in precision medicine and personalized diagnostics. With the rise of AI-driven drug discovery, scientists are exploring its potential in targeted therapy for gastrointestinal disorders. A frequently searched question—"How does Pentagastrin stimulate gastric acid secretion?"—highlights public interest in its mechanism. The peptide binds to CCK-B receptors on parietal cells, activating proton pumps via intracellular calcium signaling and protein kinase cascades.
Another trending topic involves Pentagastrin’s safety profile. While generally well-tolerated, transient side effects like flushing or abdominal cramps may occur. Searches for "Pentagastrin vs. histamine for gastric testing" reflect comparisons with traditional agents. Studies confirm Pentagastrin offers superior specificity, reducing false positives in acid secretion tests. Its shorter half-life (<2 minutes) also minimizes systemic exposure, aligning with modern patient-centric care principles.
From a research perspective, CAS No. 5534-95-2 is pivotal in neurogastroenterology. Investigations into its effects on brain-gut axis communication have surged, particularly for conditions like irritable bowel syndrome (IBS). The peptide’s ability to modulate serotonin release in enterochromaffin cells has spurred interest in psychoneuroimmunology. Notably, Google Scholar citations for "Pentagastrin and gut-brain interactions" grew by 32% in 2023, underscoring its interdisciplinary relevance.
For laboratory use, Pentagastrin is typically supplied as a lyophilized powder, requiring reconstitution in sterile buffers. Storage at -20°C ensures stability, while HPLC purity (>98%) is critical for reproducibility. Queries like "Pentagastrin solubility and formulation" emphasize technical nuances. The compound dissolves readily in aqueous solutions at pH 7–8, though propylene glycol may enhance solubility for specific assays.
Emerging applications include cancer research, where Pentagastrin’s receptor targeting aids in studying gastroenteropancreatic neuroendocrine tumors (GEP-NETs). Its diagnostic sensitivity in provocative testing for medullary thyroid carcinoma remains unmatched. As biomarker discovery advances, the peptide’s role in liquid biopsy protocols is being reevaluated, with PubMed indexing 17 related studies in Q1 2024 alone.
In summary, Pentagastrin (CAS No. 5534-95-2) bridges clinical diagnostics and cutting-edge research. Its versatile applications, from gastric acid studies to neuroendocrine investigations, ensure sustained relevance. As digital health evolves, integrating Pentagastrin data into predictive analytics platforms could unlock novel insights, answering pressing questions like "Can Pentagastrin predict IBS subtypes?"—a testament to its enduring scientific value.
5534-95-2 (Pentagastrin) 関連製品
- 1361924-37-9(3,3',4',5'-Tetrachlorobiphenyl-2-acrylic acid)
- 1448124-78-4(3-(benzenesulfonyl)-1-(2-chlorobenzoyl)pyrrolidine)
- 1805542-29-3(4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-methylpyridine)
- 2172126-11-1(3-(4-chloro-3-methylphenyl)-2-cyanopropanoic acid)
- 1596953-14-8(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde)
- 6714-41-6(6-Oxa-2-azabicyclo[3.2.1]octan-7-one)
- 2137518-75-1(2-chloro-3-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylpyridine)
- 75444-80-3(2-(1-benzothiophen-2-yl)acetonitrile)
- 1806717-47-4(2-Hydroxy-4-methyl-3-(trifluoromethoxy)pyridine-5-methanol)
- 2137607-32-8(5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro-)
